molecular formula C17H15N3O3S B5786022 N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide

N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B5786022
M. Wt: 341.4 g/mol
InChI Key: VTXKVXJKIGEFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CPT or compound 25, is a synthetic compound that has been studied for its potential use in scientific research. CPT is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of CPT is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, CPT has been shown to inhibit the activity of protein tyrosine phosphatases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
CPT has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and effects on neurotransmitter signaling. In cancer cells, CPT has been shown to induce apoptosis, or programmed cell death, while in immune cells, it has been shown to inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using CPT in scientific research is its specificity – it has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a valuable tool for studying specific pathways and mechanisms. However, one limitation of using CPT is its potential toxicity – it has been shown to have cytotoxic effects on some cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on CPT. One area of interest is the development of new derivatives of CPT with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of CPT and its potential use in treating various diseases and conditions. Finally, more studies are needed to assess the safety and toxicity of CPT in vivo, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

CPT can be synthesized using a multi-step process that involves the reaction of 4-(cyanomethyl)benzaldehyde with 4-nitrobenzyl mercaptan, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified using column chromatography to obtain pure CPT.

Scientific Research Applications

CPT has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, CPT has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In neuroscience, CPT has been used to study the mechanism of action of certain neurotransmitters, while in immunology, it has been used to study the role of cytokines in the immune system.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c18-10-9-13-1-5-15(6-2-13)19-17(21)12-24-11-14-3-7-16(8-4-14)20(22)23/h1-8H,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXKVXJKIGEFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide

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